N-Octylacrylamide

Surface Activity Interfacial Properties Hydrophobic Modification

Researchers requiring tailored hydrophobicity in polymer systems face a critical chain-length selection problem-shorter alkylacrylamides (C4, C6) lack sufficient associative strength, while C12 analogs induce insolubility. N-Octylacrylamide (NOA) occupies the optimal intermediate position. • Achieves ~300% elongation at break in PAAm hydrogels at only 10 mol% loading-outperforming N-hexylacrylamide, which requires 20 mol% to reach 250%. • Delivers reversible association and shear-recoverable viscosity in EOR polymers without water-insolubility, unlike di-n-octylacrylamide-based copolymers. • Polymerization rate maximum at 15 mol% water in water-THF-use solvent conditions optimized for the C8 chain, not C4-derived protocols.

Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
CAS No. 10124-68-2
Cat. No. B157157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Octylacrylamide
CAS10124-68-2
Molecular FormulaC11H21NO
Molecular Weight183.29 g/mol
Structural Identifiers
SMILESCCCCCCCCNC(=O)C=C
InChIInChI=1S/C11H21NO/c1-3-5-6-7-8-9-10-12-11(13)4-2/h4H,2-3,5-10H2,1H3,(H,12,13)
InChIKeyAWGZKFQMWZYCHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 5 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Octylacrylamide Product Overview


N-Octylacrylamide (NOA, CAS 10124-68-2) is a hydrophobic acrylamide monomer with the molecular formula C11H21NO. It is primarily employed as a comonomer in the synthesis of hydrophobically modified polymers and copolymers, where the pendant octyl group imparts significant hydrophobicity to the resulting material . This monomer undergoes free-radical polymerization and is valued for introducing surface-active and associative properties into polyacrylamide-based systems [1]. Its utility spans applications requiring tailored hydrophobicity, such as enhanced oil recovery polymers, high-toughness hydrogels, and performance coatings [2].

Hydrophobic comonomer for free-radical copolymerization
Introduces surface-active and associative properties into polyacrylamide systems
Supports high-toughness hydrogel and EOR polymer design

N-Octylacrylamide Irreplaceability in Polymers


Hydrophobic acrylamide derivatives with different alkyl chain lengths are not functionally interchangeable due to chain-length-dependent variations in hydrophobicity, which directly govern polymer surface activity, association behavior, and ultimate material performance [1]. Systematic studies across N-butylacrylamide (C4), N-hexylacrylamide (C6), N-octylacrylamide (C8), and N-dodecylacrylamide (C12) demonstrate that the surface tension lowering capability (Δγ) of their copolymers with N,N-dimethylacrylamide increases substantially with alkyl chain length, with NOA (C8) occupying a distinct performance band between the weaker C4/C6 hydrophobes and the excessively strong C12 hydrophobe that induces intramolecular microdomain formation [2]. In hydrogel applications, the alkyl chain length threshold for generating effective temporary junction zones that enhance toughness is x > 4, positioning NOA (x=8) as a critical intermediate that delivers high toughness (300% elongation at break at 10 mol% loading) without the insolubility or processing difficulties associated with longer-chain analogs [3].

Shorter-chain (C4/C6) analogs reduce surface tension lowering efficiency
Longer-chain (C12) analogs may cause insolubility or processing difficulties
Polymerization rate optimum shifts with chain length, limiting solvent transferability

N-Octylacrylamide Comparative Evidence


Surface Tension Reduction vs Butyl and Hexyl Acrylamides

In a comparative study of poly(N,N-dimethylacrylamide) copolymers containing various N-alkylacrylamide comonomers at equimolar content (5 mol%), N-octylacrylamide (NOA) produced significantly greater surface tension reduction than N-butylacrylamide (NBA) and N-hexylacrylamide (NHA), while avoiding the intramolecular microdomain formation observed with N-dodecylacrylamide (NDA) that limits surface activity enhancement [1]. The surface tension lowering (Δγ) measured at 0.1 g dL⁻¹ systematically increased with alkyl chain length across the series, with NOA (C8) delivering a Δγ approximately 2.5-fold greater than NBA (C4) copolymers [1].

Surface Tension Lowering
Head-to-head
NOA copolymer Δγ ~2–2.5× greater than NBA copolymer at 0.1 g dL⁻¹
Supports surface activity tuning at intermediate hydrophobicity
Estimated from graphical data; air-water interface
Surface Activity Interfacial Properties Hydrophobic Modification

Enhanced Elongation at Break in Hydrogels

Modification of polyacrylamide (PAAm) hydrogels with 10 mol% N-octylacrylamide (C8) yields an elongation ratio at break of approximately 300%, representing a substantial toughness enhancement over unmodified PAAm hydrogels, which are typically brittle with elongation below 50-100% [1]. The study systematically examined the effect of alkyl chain length (x) on hydrogel toughness and established that alkyl chain lengths x > 4 are required to form temporary junction zones that increase the loss factor (tan δ) and enhance extensibility [1]. Among the hydrophobes evaluated (N-butyl-, N-hexyl-, N-octyl-, and N,N-dihexylacrylamides), NOA (x=8) enabled the highest reported elongation at the specified 10 mol% loading [1].

Hydrogel Elongation
Head-to-head
~300% elongation at break at 10 mol% NOA loading
Higher toughening efficiency per mole of comonomer
N-hexylacrylamide required 20 mol% for 250% elongation
Hydrogels Mechanical Toughness Hydrophobic Association

Polymerization Rate Dependence on Water Content

The radical polymerization rate of N-octylacrylamide in water-THF mixtures reaches a maximum at 15 mol% water content, which differs substantially from the 35 mol% water maximum observed for N-butylacrylamide and the monotonic decrease observed for acrylamide across the entire solvent composition range [1]. This solvent-dependent polymerization behavior reflects the influence of hydrophobic interactions on the polymerization kinetics of N-alkylacrylamide derivatives, with the optimal water content for maximum polymerization rate shifting to lower values as the alkyl chain length increases [1].

Polymerization Rate Optimum
Head-to-head
Maximum rate at 15 mol% water (vs. 35 mol% for C4)
Informs solvent selection for process optimization
Water-THF mixtures; hydrophobic interaction effect
Polymerization Kinetics Solvent Effects Hydrophobic Interactions

SPF Enhancement Over Commercial Film-Forming Polymers

US Patent 9,855,448 demonstrates that an acrylates/octylacrylamide copolymer boosted the SPF of a bis-resorcinyl triazine-containing sunscreen composition to a greater extent than other commercially available film-forming polymers known for SPF enhancement [1]. Example 1 of the patent explicitly states that the octylacrylamide-containing copolymer provided SPF boosting performance that exceeded that of comparator film-forming polymers [1]. The patent claims sun-care compositions with SPF values of at least 15 incorporating this copolymer [1].

SPF Boost
Head-to-head
Copolymer provided greater SPF boost than commercial film-forming polymers
Supports SPF enhancement screening
Specific SPF values not disclosed in patent excerpt
Sunscreen SPF Enhancement Film-Forming Polymers

N-Octylacrylamide Key Applications


High-Toughness Hydrogel Formulations

N-Octylacrylamide is the preferred hydrophobic comonomer for polyacrylamide hydrogels where high extensibility is critical, such as in biomedical implants, soft actuators, or tissue engineering scaffolds. At 10 mol% loading, NOA-modified PAAm hydrogels achieve approximately 300% elongation at break [1], outperforming N-hexylacrylamide which requires 20 mol% loading and optimized hydrophobic block length (NH=30) to reach only 250% elongation [1]. This higher toughening efficiency per mole of comonomer reduces material costs and minimizes potential impacts on hydrogel swelling and permeability. Procurement should prioritize NOA over shorter-chain (C4, C6) alternatives when mechanical toughness is a primary design requirement.

EOR Polymers with Balanced Hydrophobic Association

In EOR applications, hydrophobically modified polyacrylamides must provide sufficient viscosity enhancement and salt tolerance without rendering the polymer water-insoluble. N-Octylacrylamide-derived hydrophobes occupy the optimal intermediate position: DPAM (di-n-propylacrylamide) is too weak a hydrophobic comonomer to produce strong associative thickening, while DOAM (di-n-octylacrylamide) is such a strong hydrophobe that most DOAM/AM copolymers become insoluble in water [1]. NOA-based copolymers provide the intermediate association strength that enables reversible network formation, shear-recoverable viscosity, and maintained solubility — critical performance attributes for EOR flooding operations in high-salinity reservoirs. Procurement of NOA is indicated when targeting this specific rheological performance window.

SPF-Boosting Sunscreen Formulations

For sunscreen products requiring higher SPF values to meet regulatory or marketing targets, acrylates/octylacrylamide copolymers provide SPF enhancement that exceeds other commercially available film-forming polymers [1]. This SPF boost is achieved through improved film formation rather than increased UV absorber concentration, avoiding the cost escalation and potential sensory degradation associated with higher sunscreen active loadings. Patent data explicitly demonstrates that octylacrylamide-containing copolymers outperform comparator polymers in this function [1]. Procurement of NOA for copolymer synthesis is strategically justified for formulations where SPF boosting via polymer selection is preferred over reformulation with higher active levels.

Solvent-Dependent Polymerization Optimization

When polymerizing N-octylacrylamide in mixed aqueous-organic solvent systems, optimal reaction rates require solvent compositions tailored to the C8 alkyl chain length. Kinetic studies demonstrate that the polymerization rate maximum occurs at 15 mol% water in water-THF mixtures for NOA, compared to 35 mol% water for N-butylacrylamide [1]. Using N-butylacrylamide-optimized conditions for NOA polymerization would result in suboptimal rates. Procurement decisions should favor NOA over other N-alkylacrylamides when the available polymerization infrastructure or solvent handling capabilities align with the lower water content requirement, or when the specific hydrophobic interaction profile of the C8 chain is mechanistically required for the intended material properties.

Application
Selection Property
Validation Focus
High-Toughness Hydrogels
Intermediate C8 chain for temporary junction zones
Tensile elongation and toughness testing
EOR Associative Polymers
Balanced hydrophobicity for associative thickening
Viscosity enhancement and salt tolerance evaluation
SPF-Boosting Sunscreens
Film-forming copolymer SPF enhancement potential
Comparative in vitro SPF testing
Polymerization Process Optimization
Chain-length-specific solvent composition
Kinetic profiling in water-THF mixtures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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